molecular formula C12H10BrNO4 B14123770 3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid

3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid

Cat. No.: B14123770
M. Wt: 312.12 g/mol
InChI Key: ZBOUKSASKUHFEE-UHFFFAOYSA-N
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Description

3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid is a chemical compound with the molecular formula C12H12BrNO4 and a molecular weight of 314.14 g/mol . It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, along with a cyanoacrylic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid typically involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent oxidation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The bromine atom and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors . Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanoacrylic acid is unique due to the presence of both a cyano group and a cyanoacrylic acid moiety, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H10BrNO4

Molecular Weight

312.12 g/mol

IUPAC Name

3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoic acid

InChI

InChI=1S/C12H10BrNO4/c1-17-10-4-7(3-8(6-14)12(15)16)9(13)5-11(10)18-2/h3-5H,1-2H3,(H,15,16)

InChI Key

ZBOUKSASKUHFEE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=C(C#N)C(=O)O)Br)OC

Origin of Product

United States

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